molecular formula C35H48O9 B611494 Tr-PEG9 CAS No. 1144113-16-5

Tr-PEG9

Cat. No.: B611494
CAS No.: 1144113-16-5
M. Wt: 612.76
InChI Key: QMAWPOYSSQJMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tr-PEG9, also known as Trityl-Polyethylene Glycol 9, is a compound that features a polyethylene glycol (PEG) backbone with a trityl protecting group and a terminal hydroxyl group. The trityl protecting group is used for primary alcohols and can be deprotected under mild acidic conditions. The hydroxyl group can react to further derivatize the compound. The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .

Biochemical Analysis

Biochemical Properties

Tr-PEG9 plays a role in biochemical reactions, particularly in drug delivery . It interacts with various biomolecules, enhancing their water solubility . The hydroxyl group of this compound can react to further derivatize the compound .

Cellular Effects

The cellular effects of this compound are primarily related to its role in drug delivery . As a PEG derivative, this compound can influence cell function by enhancing the solubility and stability of therapeutic agents . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism may depend on the particular drug or biomolecule it is associated with.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with other biomolecules. The hydroxyl group of this compound can react to further derivatize the compound, allowing it to form conjugates with drugs or other biomolecules . This can influence the activity of these molecules at the molecular level, potentially affecting processes such as enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would largely depend on the specific context of its use, particularly the biomolecules it is associated with. As a PEG derivative, this compound can enhance the stability of these molecules, potentially influencing their long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported in the literature. As a PEG derivative, its effects would likely be related to its role in enhancing the solubility and stability of associated biomolecules .

Metabolic Pathways

As a PEG derivative, it may interact with enzymes or cofactors as part of its role in enhancing the solubility and stability of associated biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its properties as a PEG derivative. Its hydrophilic PEG chain could facilitate its distribution in aqueous environments .

Subcellular Localization

As a PEG derivative, it may be found wherever its associated biomolecules are localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tr-PEG9 involves the attachment of a trityl protecting group to a polyethylene glycol chain. The process typically starts with the reaction of polyethylene glycol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is this compound, which can be purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tr-PEG9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Deprotected polyethylene glycol.

    Substitution: Ethers or esters.

Scientific Research Applications

Tr-PEG9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tr-PEG9 involves its ability to increase the solubility and stability of compounds to which it is attached. The trityl protecting group provides temporary protection for the hydroxyl group, allowing for selective reactions to occur. Once the desired modifications are made, the trityl group can be removed to reveal the hydroxyl group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tr-PEG9 is unique due to its combination of a trityl protecting group and a terminal hydroxyl group, which allows for selective and sequential modifications. This makes it particularly useful in complex synthetic routes where multiple steps are required .

Biological Activity

Tr-PEG9, a polyethylene glycol (PEG) derivative, has garnered attention for its potential biological applications, particularly in drug delivery and immunological responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, immunological characterization, and relevant case studies.

Overview of this compound

This compound is a polymeric compound that incorporates a nine-unit polyethylene glycol chain. PEGylation, the process of attaching PEG to other molecules, enhances solubility, stability, and circulation time in biological systems. This compound is often utilized in conjugation with therapeutic agents to improve their pharmacokinetic profiles.

Mechanisms of Biological Activity

1. Immunological Characterization

This compound has been studied for its role as an immune adjuvant. Research indicates that PEGylated compounds can modulate immune responses by altering the pharmacodynamics of conjugated ligands. For instance, in a study involving Toll-Like Receptor (TLR) agonists conjugated with PEG, it was found that these conjugates displayed enhanced immunostimulatory activity compared to their unmodified counterparts. Specifically, TLR7 agonists conjugated with phospholipid-PEG demonstrated at least a 100-fold increase in potency in activating mouse macrophages and human peripheral blood mononuclear cells .

2. Enhanced Drug Delivery

The incorporation of PEG into drug formulations can significantly improve their distribution and bioavailability. The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and facilitates their transport across biological membranes. This property is particularly beneficial in the development of nanopharmaceuticals where controlled release and targeted delivery are critical .

Case Study 1: TLR7 Agonist Conjugates

A notable study examined the effects of TLR7 agonist conjugates with this compound on cytokine production. The results indicated that systemic administration of these conjugates led to prolonged increases in pro-inflammatory cytokines compared to unmodified TLR7 activators. This suggests that this compound can significantly enhance the efficacy of immune responses when used as part of a vaccine adjuvant strategy .

Parameter Unmodified TLR7 Agonist TLR7 Agonist + this compound
Cytokine LevelsLowHigh
Immune Response TypeTh1Th1/Th2
PotencyBaseline100-fold increase

Case Study 2: Pharmacokinetics

In another investigation focusing on pharmacokinetics, this compound was evaluated for its ability to prolong the half-life of therapeutic proteins. The study revealed that proteins conjugated with this compound exhibited significantly extended circulation times in vivo, which is crucial for maintaining therapeutic efficacy over longer periods .

Research Findings

Research has consistently shown that PEGylation can alter the biodistribution and immunogenicity of therapeutic agents. For instance:

  • Increased Solubility : this compound enhances the solubility of poorly soluble drugs, facilitating their formulation into injectable or oral dosage forms.
  • Reduced Immunogenicity : By shielding therapeutic proteins from immune recognition, this compound reduces the likelihood of adverse immune reactions.
  • Targeted Delivery : Conjugation with targeting ligands can direct this compound-modified drugs to specific tissues or cells, improving therapeutic outcomes.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWPOYSSQJMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.